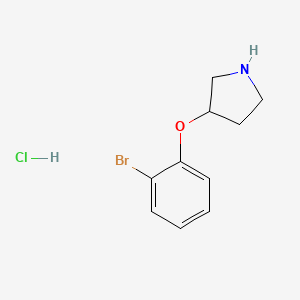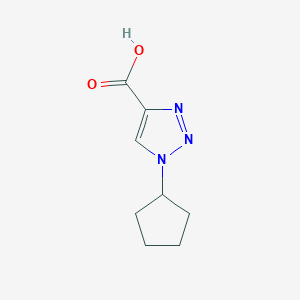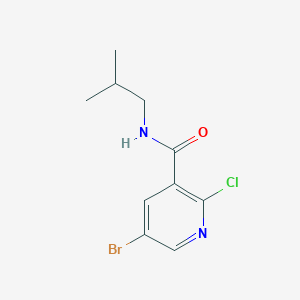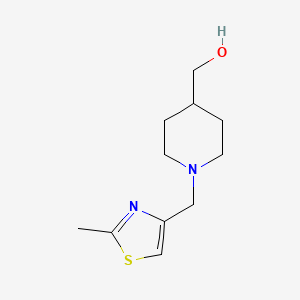
3-(2-Bromophenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-(2-Bromophenoxy)pyrrolidine hydrochloride” is a chemical compound that has gained increasing attention in the field of scientific research due to its versatile properties and applications. It has a molecular formula of C10H13BrClNO and a molecular weight of 278.57 g/mol .
Molecular Structure Analysis
The InChI code for “3-(2-Bromophenoxy)pyrrolidine hydrochloride” is 1S/C10H12BrN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H . This indicates the presence of a bromophenoxy group attached to a pyrrolidine ring, along with a hydrochloride group.Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives, including 3-(2-Bromophenoxy)pyrrolidine hydrochloride, are a focus in medicinal chemistry due to their versatility in drug development. These compounds are utilized for their ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. The saturated pyrrolidine scaffold enhances three-dimensional coverage, offering a pseudorotation phenomenon that is valuable in the design of bioactive molecules. This versatility facilitates the development of compounds with target selectivity and diverse biological profiles, ranging from anticancer to antimicrobial and antiviral activities. The review by Li Petri et al. (2021) highlights the significant features of pyrrolidine rings, including the impact of stereogenicity on the biological profile of drug candidates, demonstrating the importance of pyrrolidine derivatives in medicinal chemistry (Li Petri et al., 2021).
Pyrrolidone Derivatives in Surfactant Chemistry
The research on pyrrolidone-based surfactants, including those derived from pyrrolidine structures, reveals their significant role in enhancing the performance of various surfactant structures. These derivatives improve water solubility, compatibility, and solvency due to their compact head group that favors surfactancy. The versatility of pyrrolidone rings in derivatives usually reduces toxicity, making them suitable for diverse applications in industrial and academic research. This literature review by Login (1995) emphasizes the importance of pyrrolidone and its derivatives in surfactant chemistry, illustrating their potential in improving the efficiency and safety of surfactants (Login, 1995).
Propriétés
IUPAC Name |
3-(2-bromophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWUWIUFWPFAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)
![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)

![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464953.png)


![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1464959.png)



![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1464965.png)
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)
